2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid
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Overview
Description
2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 5 positions, attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid typically involves the reaction of 3,5-dimethylphenol with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated in situ by deprotonation of 3,5-dimethylphenol, attacks the electrophilic carbon of the bromo compound, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to achieve high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups on the phenoxy ring can be oxidized to form corresponding carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: 2-(3,5-Dimethylphenoxy)-2-methylpropanol.
Substitution: 2-(3,5-Dimethyl-4-nitrophenoxy)-2-methylpropanoic acid or 2-(3,5-Dimethyl-4-bromophenoxy)-2-methylpropanoic acid.
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with positively charged residues in the target molecule. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(2,4-Dichlorophenoxy)propionic acid
- 2,4,5-Trichlorophenoxyacetic acid
Uniqueness
2-(3,5-Dimethylphenoxy)-2-methylpropanoic acid is unique due to the specific substitution pattern on the phenoxy ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8-5-9(2)7-10(6-8)15-12(3,4)11(13)14/h5-7H,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWGTMNDGSAUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)(C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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